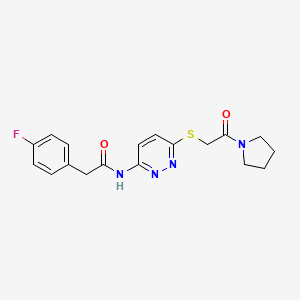
2-(4-fluorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H19FN4O2S and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a synthetic molecule with potential biological applications. Its structure incorporates a pyridazine moiety, which is known for its diverse biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables.
The molecular formula of the compound is C18H19FN4O2S, with a molecular weight of 374.43 g/mol. The compound features a fluorophenyl group and a pyrrolidinyl thioether linked to a pyridazine ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyridazine and pyrrolidine structures exhibit significant biological activities. Specifically, this compound has been investigated for its antibacterial and antifungal properties.
Antibacterial Activity
Recent studies have shown that derivatives of pyridazine and pyrrolidine exhibit potent antibacterial effects against various strains of bacteria. For instance, similar compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the chemical structure can enhance antibacterial efficacy .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Compound C | 5.64 | Enterococcus faecalis |
| Compound D | 8.33 | Pseudomonas aeruginosa |
Case Studies
- Study on Pyrrole Derivatives : A study focusing on the antibacterial activity of pyrrole derivatives found that compounds similar to the target molecule exhibited strong inhibition against Gram-positive bacteria, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
- Pyrrolidine Alkaloids : Research into pyrrolidine alkaloids has shown that modifications on the piperidine ring can lead to enhanced antimicrobial properties, indicating that the structural elements present in our compound may also contribute to its biological activity .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the thioether and fluorinated phenyl groups may play crucial roles in interacting with bacterial cell membranes or inhibiting essential bacterial enzymes.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c19-14-5-3-13(4-6-14)11-16(24)20-15-7-8-17(22-21-15)26-12-18(25)23-9-1-2-10-23/h3-8H,1-2,9-12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNWUVPHFABVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














